Benzoyl cyanide

描述

Historical Perspectives and Early Syntheses

The exploration of benzoyl cyanide's chemistry dates back to the late 19th and early 20th centuries, with early chemists devising several methods for its synthesis. These initial preparations were crucial in providing the compound for further reactivity studies. One of the earliest methods involved the reaction of benzoyl chloride with metal cyanides. For instance, the use of silver cyanide and benzoyl chloride was reported as a viable route. orgsyn.org Another established method was the reaction of benzoyl chloride with cuprous cyanide, a procedure that has been refined over the years. orgsyn.org

Other early synthetic approaches included the thermal decomposition of ω-isonitrosoacetophenone and the reaction of anhydrous hydrogen cyanide with benzoyl chloride in the presence of pyridine (B92270). orgsyn.org These methods, while foundational, often suffered from moderate yields and the formation of byproducts, such as the dimer of this compound, which could complicate purification. google.com A notable early synthesis involved the reaction of benzoyl chloride with sodium cyanide in a two-phase system of water and an immiscible organic solvent, which yielded around 60%. google.com The reaction of benzoyl chloride with water-free hydrogen cyanide and pyridine provided a yield of 78%. google.comgoogle.com

Table 1: Overview of Early this compound Synthesis Methods

| Reactants | Catalyst/Conditions | Reported Yield | Reference |

| Benzoyl chloride and Silver cyanide | - | - | orgsyn.org |

| Benzoyl chloride and Cuprous cyanide | Heating to 220-230°C | 60-65% | orgsyn.org |

| ω-Isonitrosoacetophenone | Thermal decomposition | - | orgsyn.org |

| Anhydrous hydrogen cyanide and Benzoyl chloride | Pyridine | 78% | orgsyn.orggoogle.comgoogle.com |

| Benzoyl chloride and Sodium cyanide | Two-phase system with quaternary alkyl ammonium (B1175870) salt | 60% | google.com |

These historical methods laid the groundwork for the development of more efficient and selective synthetic protocols in the contemporary era.

Contemporary Significance in Organic Synthesis and Chemical Biology

This compound's importance in modern chemical research stems from its utility as a versatile reagent in both organic synthesis and chemical biology. Its applications have expanded significantly from its initial use as a simple benzoylating agent.

In organic synthesis , this compound is recognized as a mild and efficient reagent for the benzoylation of sensitive functional groups. A significant application is the protection of hydroxyl groups in nucleosides, a critical step in the synthesis of nucleic acids. researchgate.net This method often proceeds under mild conditions, avoiding the harsh reagents and elevated temperatures required by traditional benzoylating agents. researchgate.net Furthermore, this compound has been employed as a precursor for the synthesis of primary amides through a copper-catalyzed aerobic oxidative amidation of benzyl (B1604629) cyanide, where this compound is an intermediate. rsc.org More recently, it has been established as a general radical acylating reagent in photoredox-catalyzed reactions, enabling site-selective acylation of benzylic C-H bonds. researchgate.net It has also been used as a cyano source in the C(sp²)-H cyanation of arenes. idexlab.com

In the realm of chemical biology , this compound plays a crucial role in the structural analysis of RNA. It is a key reagent in Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) chemistry. idexlab.com In this technique, this compound selectively acylates the 2'-hydroxyl group of flexible nucleotides in an RNA molecule. The resulting adducts can be detected by primer extension, providing insights into the RNA's secondary and tertiary structure. idexlab.com The rapid hydrolysis of this compound also makes it suitable for time-resolved studies of RNA folding. idexlab.com

Beyond the laboratory, this compound has been identified as a component of the defensive secretions of certain polydesmid millipedes. nih.gov In these organisms, it is produced from the oxidation of mandelonitrile (B1675950) and is believed to play a role in a chemical defense mechanism. researchgate.net This discovery highlights the compound's presence and functional significance in natural biological systems.

Scope and Research Trajectories

Current and future research involving this compound is focused on several key areas, aiming to expand its synthetic utility and explore new applications.

One significant research trajectory is the development of more efficient and environmentally benign synthetic methods for this compound itself. While historical methods are well-established, there is ongoing interest in "green" chemistry approaches. For example, a method for the aerobic photooxidation of benzyl cyanide to this compound using carbon tetrabromide as a catalyst under visible light has been developed. researchgate.netrsc.org Another approach involves the use of an ionic liquid as a reaction medium for the benzoylation of nucleosides with this compound, offering a greener alternative to traditional solvents. nih.gov

The exploration of this compound's reactivity continues to be a fertile area of research. Its role as a radical acylating reagent is a relatively recent discovery and is being actively investigated for a broader range of substrates and reaction types. researchgate.net Furthermore, its application as a cyano source in various C-H functionalization reactions is an expanding field, offering new strategies for the introduction of the nitrile group into organic molecules. idexlab.comrsc.org

In chemical biology, the use of this compound in SHAPE and other nucleic acid probing techniques is likely to be refined for greater temporal and spatial resolution. This will aid in understanding the complex dynamics of RNA and ribonucleoprotein complexes. Additionally, the discovery of this compound in millipede defensive secretions opens up avenues for research into the biosynthesis and ecological role of this compound in invertebrates. nih.govresearchgate.net The development of selective cyanide anion indicators based on the reactivity of benzil, a related diketone, with cyanide also suggests potential new sensory applications stemming from the fundamental chemistry related to this compound. researchgate.net

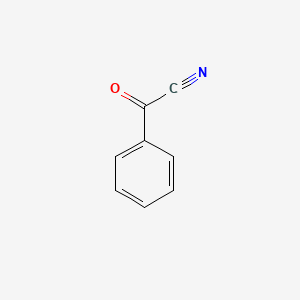

Structure

2D Structure

3D Structure

属性

IUPAC Name |

benzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQBHOAJJGIPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060626 | |

| Record name | Benzeneacetonitrile, .alpha.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-90-1 | |

| Record name | Benzoyl cyanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylglyoxylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZOYL CYANIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, .alpha.-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, .alpha.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoyl cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLGLYOXYLONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R5O6C18O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Benzoyl Cyanide and Its Derivatives

Established Synthetic Pathways

Several long-standing methods for the preparation of benzoyl cyanide have been documented in chemical literature. These foundational techniques often involve the reaction of a benzoyl halide with a cyanide source under specific conditions.

Reaction of Benzoyl Chloride with Metal Cyanides

A common and widely referenced method for synthesizing this compound is the reaction of benzoyl chloride with a metal cyanide. Various metal cyanides have been employed, each with its own set of reaction conditions and resulting yields.

One of the most established procedures involves the use of cuprous cyanide (CuCN). In a typical preparation, purified benzoyl chloride is heated with dried cuprous cyanide. The reaction mixture is heated to high temperatures, often in an oil bath at 220–230°C for about 1.5 hours. orgsyn.org Following the reaction, the crude this compound is isolated by distillation. orgsyn.org This method can produce yields in the range of 60–65%. orgsyn.org The reaction has also been adapted for the synthesis of substituted benzoyl cyanides, such as 2,3-dichlorothis compound, by heating the corresponding substituted benzoyl chloride with cuprous cyanide. chemicalbook.com

Alkali metal cyanides, such as sodium cyanide (NaCN) and potassium cyanide (KCN), are also utilized. The reaction of benzoyl chloride with an alkali cyanide can be performed in a two-phase system consisting of water and an immiscible organic solvent, in the presence of a phase-transfer catalyst. google.comchemicalbook.com One such process reports a yield of 60%. google.com Another approach involves reacting benzoyl chloride with sodium cyanide in the presence of a carboxylic acid nitrile and a copper(I) salt at temperatures between 50°C and 160°C, which has been reported to achieve yields of at least 90%. google.com

Historically, other metal cyanides like silver cyanide (AgCN) and mercuric cyanide (Hg(CN)₂) have also been used for the synthesis of this compound from benzoyl chloride. google.com.pg

| Metal Cyanide | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|

| Cuprous Cyanide (CuCN) | Heating with benzoyl chloride at 220–230°C | 60–65% | orgsyn.org |

| Sodium Cyanide (NaCN) | Two-phase system (water/organic solvent) with a quaternary alkyl ammonium (B1175870) salt catalyst | 60% | google.com |

| Sodium Cyanide (NaCN) | In the presence of a carboxylic acid nitrile and a copper(I) salt at 50–160°C | ≥ 90% | google.com |

| Silver Cyanide (AgCN) | Reaction with benzoyl chloride | Not specified | google.com.pg |

| Mercuric Cyanide (Hg(CN)₂) | Reaction with benzoyl chloride | Not specified | google.com.pg |

Thermal Decomposition of ω-Isonitrosoacetophenone

This compound can also be prepared through the thermal decomposition of ω-isonitrosoacetophenone. orgsyn.org This method is noted as one of the established routes for its synthesis. orgsyn.org

Reaction of Silver Cyanide with Benzoyl Chloride

The reaction between silver cyanide and benzoyl chloride is a documented pathway for the formation of this compound. orgsyn.orggoogle.com.pg This method is one of the historical syntheses of the compound. google.com.pg

Anhydrous Hydrogen Cyanide and Benzoyl Chloride in the Presence of Pyridine (B92270)

A notable synthesis involves the reaction of benzoyl chloride with anhydrous hydrogen cyanide. This reaction is conducted in the presence of pyridine, which acts as a base. orgsyn.orggoogle.com.pg This process has been reported to produce this compound with a yield of approximately 78%. google.comgoogle.com

Vapor-Phase Reaction between Hydrogen Cyanide and Benzoic Anhydride (B1165640) with Catalysts

An alternative to using benzoyl chloride is the vapor-phase reaction of benzoic anhydride with hydrogen cyanide. This reaction is facilitated by a granular catalyst. Suitable catalysts for this process include activated charcoal, alumina, or silica (B1680970) gel. orgsyn.org

Advanced and Green Synthetic Approaches

In recent years, there has been a drive to develop more environmentally friendly and efficient methods for chemical synthesis. This has led to the exploration of new catalysts and reaction media for the production of this compound.

One "green" methodology involves the use of this compound in an ionic liquid, specifically 1-methoxyethyl-3-methylimidazolium methanesulfonate, for the benzoylation of nucleosides. This system serves as an alternative to the conventional pyridine-benzoyl chloride method and operates at ambient temperatures. nih.govresearchgate.net The versatility of this this compound-ionic liquid system has been demonstrated in the efficient benzoylation of various other functional groups, including phenols and aromatic amines. nih.govresearchgate.net

Another approach focuses on using less toxic cyanide sources. A method has been developed that utilizes potassium ferricyanide (B76249) as a cyaniding reagent to react with o-methylbenzoyl chloride, catalyzed by a copper catalyst. google.com This synthesis avoids the use of highly toxic cyanides like sodium cyanide and cuprous cyanide, presenting a greener and safer process with mild reaction conditions. google.com Similarly, potassium hexacyanoferrate(II) has been explored as an eco-friendly cyanide source for certain cyanation reactions. scielo.br

The use of phase-transfer catalysis in a two-phase system (water and an organic solvent) represents an advancement over single-phase reactions. For instance, reacting benzoyl chloride with an alkali metal cyanide in the presence of a tertiary amine and hydrogen cyanide in a two-phase system can yield pure this compound in over 80% yield. google.com

Furthermore, a novel synthetic route involves the aerobic photooxidation of benzyl (B1604629) cyanide to this compound. This reaction is catalyzed by carbon tetrabromide and occurs under visible light irradiation from fluorescent lamps, offering a modern photochemical approach to the synthesis. rsc.org

| Compound Name |

|---|

| Benzoyl chloride |

| This compound |

| Cuprous cyanide |

| 2,3-dichlorothis compound |

| Sodium cyanide |

| Potassium cyanide |

| Silver cyanide |

| Mercuric cyanide |

| ω-Isonitrosoacetophenone |

| Hydrogen cyanide |

| Pyridine |

| Benzoic anhydride |

| Alumina |

| Silica gel |

| 1-methoxyethyl-3-methylimidazolium methanesulfonate |

| Potassium ferricyanide |

| o-methylbenzoyl chloride |

| Potassium hexacyanoferrate(II) |

| Benzyl cyanide |

| Carbon tetrabromide |

"Green" Alternatives in Ionic Liquids

The quest for environmentally benign chemical processes has led to the exploration of ionic liquids as alternative solvents for the synthesis of this compound and its derivatives. These salts, which are liquid at or near room temperature, offer advantages such as low volatility, thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. dcu.ieresearchgate.netresearchgate.net

One "green" methodology involves the selective benzoylation of nucleosides using this compound in the ionic liquid 1-methoxyethyl-3-methylimidazolium methanesulfonate. researchgate.netnih.gov This approach provides an efficient and selective means of protecting hydroxyl groups in nucleosides, a crucial step in the synthesis of nucleic acid-based therapeutics. researchgate.netnih.gov The ionic liquid can be recovered and reused, minimizing waste. researchgate.net Similarly, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) and 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) have been employed as recyclable reaction media. umk.plorgsyn.orgwikipedia.org For instance, the nucleophilic displacement of benzyl chloride with potassium cyanide to yield phenylacetonitrile (B145931) has been successfully carried out in [bmim][PF6]. dcu.ie

The synthesis of this compound itself can be achieved through the oxidation of mandelonitrile (B1675950). researchgate.net In a biological system, the enzyme mandelonitrile oxidase catalyzes the reaction between mandelonitrile and oxygen to produce this compound and hydrogen peroxide. researchgate.net While not a direct use of ionic liquids, this enzymatic approach highlights a green pathway. The production of mandelonitrile, a precursor, can also be approached from a green chemistry perspective, for example, through the biocatalytic hydrolysis of amygdalin (B1666031) or the use of genetically modified E. coli to convert glucose into mandelic acid, which can then be converted to mandelonitrile, avoiding the use of toxic cyanide reagents. rsc.org

Research has also demonstrated the use of ionic liquids in combination with this compound for the efficient benzoylation of various compounds, including phenols, aromatic amines, and alcohols, underscoring the versatility of this green benzoylating system. researchgate.net The use of 1-butyl-3-methylimidazolium-based ionic liquids has been particularly noted for these applications. orgsyn.org

Table 1: "Green" Synthesis and Reactions of this compound in Ionic Liquids

| Ionic Liquid | Reactants | Key Findings |

|---|---|---|

| 1-methoxyethyl-3-methylimidazolium methanesulfonate | This compound, Nucleosides | Provides a "green" alternative to traditional pyridine-based benzoylation, allowing for selective and efficient reaction at ambient temperatures. researchgate.netresearchgate.netnih.gov |

| 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) | Benzyl chloride, Potassium cyanide | Acts as a recyclable medium for nucleophilic displacement reactions. dcu.iewikipedia.org |

| 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) | Not specified | A widely studied ionic liquid with potential as a green solvent. orgsyn.orgwikipedia.org |

Catalytic Methods for this compound Derivatives

Catalytic methods offer efficient and selective routes to this compound derivatives, often with the advantage of milder reaction conditions and higher yields. A variety of catalytic systems have been developed, including those based on transition metals and phase-transfer catalysts.

Palladium-catalyzed cyanation of aryl chlorides using potassium hexacyanoferrate(II) (K4[Fe(CN)6]) as a non-toxic cyanide source represents a significant advancement. researchgate.net This method avoids the use of more toxic cyanide reagents. organic-chemistry.org Although the carbon-chlorine bond in aryl chlorides is less reactive than in bromides or iodides, efficient palladium catalyst systems have been developed to facilitate this transformation. researchgate.net Supported palladium nanocatalysts have also shown high efficiency in cyanation reactions. mdpi.com

Phase-transfer catalysis is another powerful technique. The nickel-catalyzed cyanation of aromatic halides can be effectively carried out under phase-transfer conditions. researchgate.net This method facilitates the reaction between reactants present in different phases, for example, a solid cyanide salt and an organic solution of the aryl halide.

An environmentally friendly method for the synthesis of aroyl cyanides involves the use of potassium hexacyanoferrate(II) as a cyanide source with a catalytic system of AgI, PEG-400, and KI in DMF at room temperature. organic-chemistry.org This approach is safer and more practical than methods requiring highly toxic metal cyanides. organic-chemistry.org Iron-catalyzed arylation of aroyl cyanides has also been reported as an efficient method for the synthesis of diaryl ketones. nih.gov Furthermore, ruthenium-catalyzed C-H oxidation of benzylic nitriles provides a cyanide-free route to acylcyanides. nih.gov

Table 2: Catalytic Synthesis of this compound Derivatives

| Catalyst System | Reactants | Cyanide Source | Key Features |

|---|---|---|---|

| Palladium complexes | Aryl chlorides | Potassium hexacyanoferrate(II) | Utilizes a non-toxic cyanide source for the cyanation of less reactive aryl chlorides. researchgate.net |

| Nickel with phase-transfer catalyst | Aromatic halides | Not specified | Facilitates reaction between different phases. researchgate.net |

| AgI-PEG-400-KI | Aroyl chlorides | Potassium hexacyanoferrate(II) | Environmentally benign method using a non-toxic cyanide source at room temperature. organic-chemistry.org |

| Iron catalyst | Aroyl cyanides, Aryl Grignard reagents | Not applicable | Efficient synthesis of diaryl ketones. nih.gov |

| Ruthenium catalyst | Benzylic nitriles | Not applicable | Cyanide-free method via C-H oxidation. nih.gov |

Synthesis of Substituted Benzoyl Cyanides

The synthesis of dichlorobenzoyl cyanides is a key step in the production of various chemical compounds, including the pharmaceutical lamotrigine. google.comgoogle.com The primary method involves the reaction of a dichlorobenzoyl chloride with a cyanide source.

A common route is the reaction of 2,3-dichlorobenzoyl chloride with cuprous cyanide (CuCN). google.comgoogle.comchemicalbook.com This reaction can be carried out in an organic solvent such as toluene (B28343) or xylene, often at elevated temperatures. google.comgoogle.comchemicalbook.com The resulting 2,3-dichlorothis compound can then be isolated and purified, for example, by crystallization from petroleum ether. google.comchemicalbook.com In some procedures, potassium iodide is used as a co-catalyst to facilitate the reaction. googleapis.com

Phase-transfer catalysis has also been effectively employed for the synthesis of dichlorobenzoyl cyanides. For instance, the reaction of 2,3-dichlorobenzoyl chloride with a cyanide salt can be catalyzed by systems such as tetrabutylammonium (B224687) bromide (TBABr) or cetyltrimethylammonium bromide (CTAB). acs.orgresearchgate.net The use of CTAB was found to be particularly advantageous as it prevented the clumping of CuCN, leading to more consistent reaction profiles and high yields on an industrial scale. acs.orgresearchgate.netacs.org High-throughput experimentation has been used to screen various catalytic systems, including amine bases and other phase-transfer catalysts, to optimize the reaction conditions. acs.orgresearchgate.net The use of acetonitrile (B52724) as a polar cosolvent was also found to enhance the reaction rate by improving the solubility of CuCN, although it could complicate product isolation. acs.orgresearchgate.net

Table 3: Synthesis of Dichlorobenzoyl Cyanides

| Starting Material | Cyanide Source | Catalyst/Conditions | Product |

|---|---|---|---|

| 2,3-Dichlorobenzoyl chloride | Cuprous cyanide | Toluene, 160-165°C | 2,3-Dichlorothis compound google.comchemicalbook.com |

| 2,3-Dichlorobenzoyl chloride | Cuprous cyanide | Potassium iodide, monochlorobenzene | 2,3-Dichlorothis compound googleapis.com |

| 2,3-Dichlorobenzoyl chloride | Cuprous cyanide | Cetyltrimethylammonium bromide (CTAB), toluene | 2,3-Dichlorothis compound acs.orgresearchgate.netacs.org |

| 2,3-Dichlorobenzoyl chloride | Cyanide salts | Tetrabutylammonium bromide (TBABr) | 2,3-Dichlorothis compound acs.orgresearchgate.net |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| 1-butyl-3-methylimidazolium hexafluorophosphate |

| 1-butyl-3-methylimidazolium tetrafluoroborate |

| 1-methoxyethyl-3-methylimidazolium methanesulfonate |

| 2,3-dichlorobenzoyl chloride |

| 2,3-dichlorothis compound |

| Acetonitrile |

| Amygdalin |

| This compound |

| Benzyl chloride |

| Cetyltrimethylammonium bromide |

| Cuprous cyanide |

| Glucose |

| Hydrogen peroxide |

| Lamotrigine |

| Mandelonitrile |

| Mandelonitrile oxidase |

| Palladium |

| Petroleum ether |

| Phenylacetonitrile |

| Potassium hexacyanoferrate(II) |

| Potassium iodide |

| Ruthenium |

| Silver iodide |

| Tetrabutylammonium bromide |

| Toluene |

Chemical Reactivity and Reaction Mechanisms of Benzoyl Cyanide

Electrophilic and Nucleophilic Character

The chemical behavior of benzoyl cyanide is largely dictated by the electronic properties of its functional groups. The carbonyl carbon is significantly electrophilic, a result of the electron-withdrawing effects of both the adjacent oxygen atom and the cyanide group. cymitquimica.com This polarization makes the carbonyl carbon a prime target for attack by nucleophiles. libretexts.orgmsu.edu The cyanide ion (CN⁻) itself is a well-established nucleophile, capable of donating its lone pair of electrons. vedantu.com In the context of the this compound molecule, while the primary reactive site for nucleophilic attack is the carbonyl carbon, the molecule as a whole is valued for its acylating ability rather than acting as a nucleophile. Reactions involving trivalent phosphorus compounds, for instance, proceed via the initial nucleophilic attack of the phosphorus on the electrophilic carbonyl carbon of this compound, leading to the formation of adducts. oup.comoup.com

Acylation Reactions

This compound is a potent acylating agent, a property leveraged in a variety of synthetic contexts, from traditional ionic reactions to modern photoredox catalysis.

This compound has proven to be a highly effective reagent for the regioselective benzoylation of molecules containing multiple hydroxyl groups, such as diols, triols, and carbohydrates. idexlab.comacs.org A key phenomenon governing this selectivity is the "cyanide effect". acs.orgnih.govnih.gov This effect arises from the ability of the cyanide ion, typically generated in situ with a catalytic base like 4-dimethylaminopyridine (B28879) (DMAP), to form specific hydrogen bonds. nih.gov

Research has shown that in 1,2-cis-diols with both an equatorial and an axial hydroxyl group, using this compound at low temperatures (e.g., -78 °C) leads to the preferential acylation of the axial hydroxyl group, which is typically the thermodynamically unfavorable product. nih.gov This selectivity is attributed to a dual hydrogen-bonding interaction where the cyanide ion bonds to the more acidic axial hydroxyl group, an interaction supported by hydrogen bonding from the neighboring equatorial hydroxyl group. nih.gov This enhanced acidity and nucleophilicity of the axial oxygen atom directs the acylation to that position. This method has been successfully applied to the regioselective 4-O-acylation of 3,4-O-unprotected galactopyranosides and 2,3-O-unprotected mannopyranosides. nih.gov Even in triols like 3,4,6-O-unprotected galactopyranosides, axial 4-O-acylation occurs significantly faster than acylation of the primary 6-hydroxyl group. nih.gov

Recent studies have further explored this regioselectivity, using this compound and DMAP to achieve 4-OH acylation in d-galactose (B84031) derivatives. acs.orgnih.gov This strategy has been extended to one-pot protection schemes for tetrol starting materials and the regioselective benzoylation of 2,3-O-unprotected α-galactopyranosides. acs.org

Table 1: Regioselective Benzoylation of Lactoside Derivative with this compound

| Product | Protecting Groups | Yield |

| 3-O-unprotected lactoside | 2,3,2'-O | — |

| 2,3,2'-O-unprotected lactoside | — | — |

| 3,2'-O-unprotected lactoside | — | — |

| 2,2'-O-unprotected lactoside | 3, 3', 4', 6, 6'-O | — |

| Data derived from studies on regioselective benzoylation of a thexyldimethylsilyl (TDS)-protected lactoside derivative. idexlab.com |

Beyond its role in ionic reactions, this compound has been innovatively employed as a general radical acylating agent in visible-light photoredox catalysis. researchgate.netexlibrisgroup.com This approach utilizes single electron transfer (SET) and hydrogen atom transfer (HAT) strategies to achieve direct benzylic C–H acylation with high atom economy. exlibrisgroup.com This development marks a significant expansion of this compound's utility, transitioning it from a classical ionic reagent to a source of acyl radicals under mild, light-induced conditions. researchgate.netresearchgate.net

The process allows for the synthesis of a diverse array of benzylic ketones with good tolerance for various functional groups. researchgate.net The reaction can install acyl groups onto complex, highly functionalized molecules derived from natural products with excellent site selectivity. researchgate.net Furthermore, this radical-based strategy has been applied to the three-component acyltrifluoromethylation of styrenes. exlibrisgroup.com These reactions proceed under mild conditions without the need for nickel or N-heterocyclic carbene (NHC) co-catalysts, and mechanistic experiments suggest a radical-radical cross-coupling pathway. exlibrisgroup.com

This compound reacts with ketones in the presence of a catalyst to yield O-acyl cyanohydrin adducts. researchgate.netresearchgate.netrsc.org The reaction, known as cyanoacylation, is effectively promoted by amine bases, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) being identified as a particularly efficient catalyst. rsc.orgrsc.orgnih.gov Using DBU allows the reaction to proceed smoothly at room temperature, providing moderate to high yields of the corresponding cyanohydrin esters. rsc.org

The reaction has been successfully applied to a variety of ketones, including substituted cyclohexanones, cyclopentanone, and acetone, using different acyl cyanides. researchgate.netrsc.org A proposed mechanism suggests that the reaction is initiated by the nucleophilic attack of DBU on this compound. rsc.org This forms an intermediate that then reacts with the ketone to generate a cyanoalkoxide intermediate, which subsequently leads to the final O-benzoyl cyanohydrin product. rsc.org

Table 2: DBU-Catalyzed Cyanoacylation of Various Ketones with this compound

| Ketone | Product | Yield (%) |

| 1-Benzyl-4-piperidone | 1-Benzoyl-1-cyano-4-(1-benzyl)piperidin-4-ol | 84 |

| 4-tert-Butylcyclohexanone | 1-Benzoyl-1-cyano-4-tert-butylcyclohexan-1-ol | 78 |

| Cyclopentanone | 1-Benzoyl-1-cyanocyclopentan-1-ol | 80 |

| Acetone | 2-Benzoyl-2-cyano-propan-2-ol | 65 |

| 3-Pentanone | 3-Benzoyl-3-cyano-pentan-3-ol | 75 |

| Reactions were carried out with this compound (0.5 mmol), ketone (1.0 mmol), and DBU (0.15 mmol) in toluene (B28343) at room temperature for 2 hours. rsc.org |

Reduction Mechanisms

The reduction of this compound has been investigated through electrochemical methods, revealing complex reaction pathways that are highly dependent on the solvent system.

The electrochemical reduction of this compound has been studied in solvents such as acetonitrile (B52724), N,N-dimethylformamide (DMF), and aqueous acetonitrile. acs.orgnih.govacs.org The mechanism initiates with the reduction of this compound to form an anion radical. acs.orgnih.gov This is followed by a key step: the dimerization of these anion radicals to create an intermediate dianion, specifically the dianion of the dicyanohydrin of benzil. acs.org

This dianion intermediate subsequently loses a cyanide ion to form the anion of the monocyanohydrin of benzil. acs.orgacs.org From this point, the reaction proceeds via two competing pathways:

Expulsion of a second cyanide ion to yield benzil. acs.orgacs.org

Rearrangement to form the monoanion of mandelonitrile (B1675950) benzoate (B1203000). acs.orgacs.org

The choice of solvent significantly influences the reaction outcome. In preparative-scale reductions, the primary product isolated after workup is mandelonitrile benzoate when the reaction is conducted in acetonitrile. acs.org However, in a mixed solvent system of acetonitrile and water, the main product becomes benzil. acs.org The presence of water increases the rate constant of the dimerization step, which in turn favors the pathway leading to the formation of benzil. acs.orgacs.org

Table 3: Electrochemical Data for the Reduction of Benzoyl Cyanides in Acetonitrile

| Compound | Standard Potential (E⁰, V vs. SCE) | Dimerization Rate Constant (k₂, M⁻¹s⁻¹) |

| This compound | -1.13 | 4.0 x 10⁴ |

| p-Methoxythis compound | -1.24 | 1.0 x 10⁴ |

| p-Chlorothis compound | -1.03 | 1.2 x 10⁵ |

| Data obtained from studies in acetonitrile. acs.org |

Interactions with Other Chemical Entities

This compound's reactivity is characterized by the interplay between its carbonyl and nitrile functional groups. This allows it to participate in a diverse range of chemical transformations, making it a valuable reagent in organic synthesis.

The interaction of this compound with trivalent phosphorus compounds, such as phosphites and phosphines, leads to distinct products depending on the specific phosphorus reagent used. deepdyve.comoup.com

When this compound reacts with triethyl phosphite, a 2:1 adduct is formed. deepdyve.comoup.com Subsequent heating of this adduct in a solvent like xylene results in its decomposition to yield the corresponding dicyanostilbene oxide and triethyl phosphate (B84403). deepdyve.comoup.com In contrast, the reaction with tri-n-butylphosphine produces cis-dicyanostilbene derivatives. deepdyve.comoup.com These differing outcomes are believed to proceed through similar intermediate pathways. deepdyve.comoup.com The strong nucleophilicity of trivalent phosphorus compounds enables their initial attack on the electrophilic carbon centers of this compound, initiating these transformations. msu.edu

Table 1: Reaction of this compound with Trivalent Phosphorus Compounds

| Trivalent Phosphorus Compound | Product |

|---|---|

| Triethyl phosphite | Dicyanostilbene oxide and triethyl phosphate (after heating) |

| Tri-n-butylphosphine | cis-Dicyanostilbene derivatives |

This compound serves as an effective cyanide source in the copper-catalyzed direct cyanation of terminal alkynes. researchgate.netresearchgate.net This method, which uses air as an oxidant, provides a viable route for the synthesis of 3-arylpropiolonitriles under mild reaction conditions. researchgate.net The reaction offers a good alternative to other methods for preparing propynenitriles. researchgate.net Control experiments in related systems suggest that such copper-catalyzed cyanations can proceed through the formation of an alkynyl iodide intermediate, which then undergoes cyanation, rather than through the formation of a copper(I) acetylide. acs.orgorganic-chemistry.org

Table 2: Copper-Catalyzed Cyanation of Terminal Alkynes with this compound

| Reactants | Catalyst | Oxidant | Product Type |

|---|---|---|---|

| This compound, Terminal alkyne | Copper catalyst | Air | 3-Arylpropiolonitrile |

Aromatic nitriles can be synthesized through copper-catalyzed cyanation reactions of aromatic bromides, utilizing this compound as the source of the cyanide group. researchgate.net This protocol is notable for its tolerance of a variety of functional groups, leading to good yields of the desired nitrile products. researchgate.net A key advantage of this method is the avoidance of highly toxic alkali cyanides and costly palladium catalysts. researchgate.net In related copper-mediated cyanations using other nitrile sources like benzyl (B1604629) cyanide, it is proposed that the reaction involves C–H bond oxidation and a C–CN cleavage to generate the active cyanide species. capes.gov.br This type of domino halide exchange-cyanation represents a significant improvement over the traditional Rosenmund-von Braun reaction by allowing for milder conditions and simpler product isolation. organic-chemistry.org

Table 3: Features of Copper-Catalyzed Cyanation of Aromatic Bromides

| Feature | Description |

|---|---|

| Cyanide Source | This compound |

| Catalyst System | Copper-based |

| Substrate | Aromatic Bromides |

| Key Advantage | Avoids toxic alkali cyanides and expensive palladium catalysts |

| Functional Group Tolerance | High |

The addition of a cyanide source to aromatic aldehydes is a fundamental reaction in organic chemistry, famously exemplified by the benzoin (B196080) condensation. wikipedia.orgbyjus.com In this reaction, a cyanide ion acts as a catalyst, attacking an aldehyde to form a cyanohydrin intermediate. organic-chemistry.orgtestbook.com This intermediate then attacks a second aldehyde molecule. wikipedia.org Subsequent proton transfer and elimination of the cyanide catalyst yield an α-hydroxyketone, known as a benzoin. wikipedia.orgorganic-chemistry.org While this compound itself is not the catalyst, this classic reaction illustrates the fundamental reactivity of the cyanide group in addition reactions to aldehydes, a reactivity that is harnessed in various synthetic transformations. byjus.comtestbook.com

Biotransformations and Biodegradation

Certain microorganisms are capable of degrading this compound. The bacterial species Rhodococcus sp. CCZU10-1 has been identified as being able to hydrolyze this compound to produce benzoylformic acid. smolecule.comorcid.org This biotransformation is a key step in the microbial catabolism of this compound and highlights the potential for using such microbes in the bioremediation of environments contaminated with nitrile-containing pollutants. smolecule.com The initial reaction rate for the transformation of 100-mM this compound by Rhodococcus sp. CCZU10-1 in a monophasic aqueous system was reported to be 7.78 μmol/min. researchgate.net Nitrilase enzymes within these bacteria are responsible for catalyzing the direct hydrolysis of the nitrile group to a carboxylic acid. researchgate.net

Table 4: Microbial Degradation of this compound

| Microorganism | Substrate | Product | Key Enzyme Type |

|---|---|---|---|

| Rhodococcus sp. CCZU10-1 | This compound | Benzoylformic acid | Nitrilase |

Enzymatic Synthesis in Biological Systems (e.g., Millipedes)

Certain species of polydesmid millipedes utilize this compound as a crucial component of their chemical defense secretions. acs.orgd-nb.info The synthesis of this defensive compound is not a spontaneous event but rather a sophisticated, enzyme-catalyzed process that occurs within specialized glands. riojournal.com This biological production of this compound is a fascinating example of chemical warfare in the arthropod world. mdpi.com

The primary enzyme responsible for the synthesis of this compound in millipedes is (R)-mandelonitrile oxidase (EC 1.1.3.49), often abbreviated as MOX. d-nb.infonih.govgenome.jpqmul.ac.uk In the invasive millipede species Chamberlinius hualienensis, this enzyme is specifically named ChuaMOX . nih.govgenome.jpresearchgate.net This enzyme catalyzes the oxidation of (R)-mandelonitrile, a precursor molecule stored in the reservoirs of the millipede's defensive glands. d-nb.inforiojournal.comnih.gov

(R)-mandelonitrile + O₂ → this compound + H₂O₂ qmul.ac.uk

This reaction stoichiometrically consumes oxygen and produces hydrogen peroxide as a byproduct. nih.govresearchgate.net The enzyme contains FAD (flavin adenine (B156593) dinucleotide) as a cofactor. genome.jpqmul.ac.uk

A key aspect of this defensive mechanism is the spatial separation of the enzyme and its substrate within the millipede's body. nih.govqmul.ac.ukexpasy.org (R)-mandelonitrile is stored in the defensive glands, while the (R)-mandelonitrile oxidase is found in the hemolymph (blood). nih.govresearchgate.net This segregation prevents premature reaction. The enzymatic activity of ChuaMOX is also pH-dependent, with optimal activity occurring at a pH of approximately 4.6, which is the pH of the mandelonitrile-containing defensive sacs. nih.gov The blood pH is around 7, at which the enzyme's activity is suppressed. nih.gov

When the millipede is threatened or attacked, strong muscle contractions cause the defensive sacs to rupture. nih.govresearchgate.net This action mixes the (R)-mandelonitrile with the (R)-mandelonitrile oxidase from the blood. nih.govqmul.ac.ukexpasy.org The resulting shift in pH to the optimal range for the enzyme triggers the rapid synthesis of this compound. nih.govresearchgate.net This newly synthesized this compound, along with other compounds like hydrogen cyanide (HCN) and benzaldehyde (B42025), is then released as a potent defensive secretion. acs.orgpnas.orgnih.gov

It is worth noting that some millipede species also possess another enzyme, hydroxynitrile lyase (HNL), which can act on mandelonitrile. acs.orgd-nb.info However, HNL catalyzes the decomposition of mandelonitrile into benzaldehyde and HCN, not the formation of this compound. d-nb.infopnas.orgcdnsciencepub.com The production of this compound is specifically attributed to the action of (R)-mandelonitrile oxidase. d-nb.infonih.gov

The following table summarizes the key research findings on the enzymatic synthesis of this compound in millipedes:

| Millipede Species | Enzyme | Precursor | Product(s) | Key Findings |

| Chamberlinius hualienensis | (R)-mandelonitrile oxidase (ChuaMOX) nih.govgenome.jp | (R)-mandelonitrile nih.gov | This compound, Hydrogen peroxide nih.govresearchgate.net | Enzyme is located in the blood and is activated by a pH shift upon mixing with the substrate from defensive sacs during a predatory attack. nih.govresearchgate.net |

| Polydesmid Millipedes (general) | Mandelonitrile oxidase (MOX) d-nb.info | Mandelonitrile d-nb.info | This compound, Hydrogen peroxide d-nb.info | MOX is responsible for the oxidation of mandelonitrile to this compound. d-nb.info |

| Parafontaria laminata | Hydroxynitrile lyase (PlamHNL) acs.org | Mandelonitrile acs.org | Benzaldehyde, HCN acs.org | While this species produces defensive chemicals from mandelonitrile, the identified enzyme, HNL, leads to the formation of benzaldehyde and HCN, not this compound. acs.org |

Spectroscopic and Computational Investigations

Mechanistic Studies using Spectroscopic Techniques

Benzoyl cyanide (BzCN) has emerged as a significant reagent in the field of RNA structural biology, particularly for time-resolved Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) chemistry. nih.gov This technique provides insights into RNA secondary and tertiary structures at single-nucleotide resolution by measuring the flexibility of the RNA backbone. nih.govresearchgate.net The core principle of SHAPE chemistry lies in the differential reactivity of the ribose 2'-hydroxyl group based on local nucleotide flexibility; flexible nucleotides are more reactive to electrophilic reagents, while constrained nucleotides in structured regions are less reactive. nih.gov

The utility of this compound in this methodology stems from its rapid reaction kinetics and its ability to auto-inactivate through hydrolysis. nih.gov Unlike earlier SHAPE reagents like isatoic anhydride (B1165640) derivatives that react on a timescale of minutes, this compound allows for kinetic studies of RNA folding in approximately one-second snapshots. nih.gov This is because BzCN not only reacts with flexible RNA nucleotides to form a 2'-O-adduct but also undergoes rapid hydrolysis, with a half-life of about 0.25 seconds at 37°C. nih.govtcichemicals.com This rapid inactivation obviates the need for a separate quenching step, as the reagent is consumed within about one second. nih.gov

This fast-acting nature of this compound has enabled detailed studies of RNA folding pathways. For instance, time-resolved SHAPE with BzCN was used to monitor the folding of the specificity domain of RNase P RNA. nih.govnih.gov The study revealed that tertiary interactions form in distinct steps, with local contacts forming significantly faster than long-range interactions. nih.gov This demonstrates the power of this compound in elucidating the structural biogenesis and conformational changes that are crucial for the function of complex RNA molecules. nih.govnih.gov

Table 1: Comparison of SHAPE Reagents

| Reagent | Half-life (at 37°C) | Application |

|---|---|---|

| This compound (BzCN) | 0.25 sec | Time-resolved RNA folding studies in seconds. |

| N-Methylisatoic Anhydride (NMIA) | ~31 sec | General SHAPE reagent, suitable for cell-free assays. |

| 1M7 (1-methyl-7-nitroisatoic anhydride) | ~14 sec | Versatile SHAPE reagent with low nucleotide bias. |

| N-Acetylimidazole (AcIm) | 3-30 min | Suitable for structural profiling of long RNAs in nanoSHAPE. |

This table is interactive. You can sort and filter the data.

Theoretical Chemistry and Computational Modeling

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of organic reactions, including those involving cyanides and related compounds. mdpi.com DFT calculations allow for the exploration of potential energy surfaces, the identification of transition states, and the determination of reaction pathways. nih.govresearchgate.net While specific DFT studies solely on this compound's reactions are not extensively detailed in the provided context, the principles can be applied from studies on analogous systems, such as the cyanide-catalyzed benzoin (B196080) condensation of benzaldehyde (B42025). nih.govresearchgate.net

In such studies, DFT methods, like B3LYP with a 6-31+G(d,p) basis set, are employed to investigate possible reaction pathways. nih.gov For instance, in the benzoin condensation, DFT calculations have been used to determine the dominant pathway in aprotic solvents, clarifying the role of intermediates like the Lapworth cyanohydrin. nih.govresearchgate.net These computational studies can identify the rate-determining steps by calculating the activation free energy barriers for each transition state along the reaction coordinate. nih.gov For example, in a cyanide-catalyzed reaction, the reaction of a cyanide/aldehyde complex with another aldehyde was identified as the rate-determining step with a calculated activation free energy of 26.9 kcal/mol. nih.gov Such computational insights are invaluable for understanding the intricate details of reaction mechanisms that can be challenging to probe experimentally. rsc.org

Theoretical investigations into cyanide-catalyzed reactions, such as the benzoin condensation, provide a fundamental understanding of the role of the cyanide ion as a catalyst. wikipedia.org The reaction mechanism, first proposed by A. J. Lapworth in 1903, involves the nucleophilic addition of a cyanide anion to an aldehyde. wikipedia.org Computational studies, often employing DFT, have further elucidated this mechanism. nih.govresearchgate.net

These theoretical models explore the key steps of the catalytic cycle:

Nucleophilic attack: The cyanide ion attacks the carbonyl carbon of an aldehyde.

Proton transfer and rearrangement: This leads to a reversal of polarity (umpolung) at the carbonyl carbon.

Second nucleophilic addition: The resulting intermediate attacks a second aldehyde molecule.

Elimination: The cyanide ion is eliminated, regenerating the catalyst and yielding the final product. wikipedia.org

Computational studies have investigated multiple potential pathways for these reactions, helping to distinguish the most energetically favorable routes. nih.gov For example, in the cyanide-catalyzed benzoin condensation, a new pathway based on the Lapworth mechanism was determined to be dominant in aprotic solvents through computational analysis. nih.govresearchgate.net These theoretical approaches are crucial for rationalizing experimental observations and for designing new catalytic processes.

Molecular Orbital (MO) theory provides a detailed description of chemical bonding and electronic structure, which is essential for understanding the structure and conformation of molecules like this compound. pressbooks.pub Unlike simpler models, MO theory considers that atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. pressbooks.pub These molecular orbitals can be bonding, antibonding, or nonbonding, and their energies and electron occupancy determine the stability and properties of the molecule. youtube.com

For a molecule like this compound, which contains a phenyl group, a carbonyl group, and a cyano group, MO theory can explain the electronic interactions between these functional groups. The π systems of the phenyl ring and the carbonyl and cyano groups can overlap, leading to a delocalized π-electron system across the molecule. This delocalization influences the molecule's geometry, bond lengths, and reactivity.

Computational methods based on MO theory can be used to calculate the energies of different conformations of this compound, for example, by rotating the benzoyl group relative to the cyanide group. This allows for the prediction of the most stable conformation and the energy barriers to rotation. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity, predicting where it is most likely to act as a nucleophile or an electrophile. icourse.club

Applications of Benzoyl Cyanide in Advanced Chemical Synthesis

Role as a Chemical Building Block

Benzoyl cyanide serves as a crucial intermediate and building block in organic synthesis, enabling the creation of a diverse range of complex molecular architectures. Its reactivity allows for its incorporation into various synthetic pathways, leading to valuable compounds used in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Complex Organic Molecules

This compound is widely employed as a versatile intermediate and building block in the synthesis of numerous complex organic molecules researchgate.netexlibrisgroup.comresearchgate.netresearchgate.net. Its ability to undergo nucleophilic substitution reactions makes it an important component for introducing the benzoyl group and constructing intricate molecular frameworks researchgate.netexlibrisgroup.com. This compound has been instrumental in the preparation of pharmaceuticals, dyes, and perfumes, underscoring its broad utility researchgate.netexlibrisgroup.com.

Recent advancements have positioned this compound as a valuable radical acylating reagent for site-selective acylation reactions, particularly at benzylic positions sciencechina.cnacs.org. This methodology facilitates the efficient synthesis of a diverse array of benzylic ketones under mild conditions, with good functional group tolerance and excellent site selectivity sciencechina.cn. The C-H functionalization approach using this compound is effective for installing acyl groups onto highly functionalized natural product-derived compounds sciencechina.cn. Furthermore, this compound contributes to the synthesis of 1,4-dicarbonyl compounds, which are essential precursors for constructing carbocyclic and heterocyclic systems dntb.gov.ua. Its applications also extend to the synthesis of benzofused and pyridofused heteroaromatics, as well as isoquinoline (B145761) derivatives researchgate.netacs.org. Research has also highlighted its use as a starting material for the synthesis of chiral compounds, where stereoselective reactions are employed to generate molecules with specific configurations ablesci.com. For instance, it serves as a precursor in the synthesis of ethyl 2-benzoyl-4-cyanobutanoate, a compound utilized as a building block for more intricate molecular architectures umich.edu.

Table 1: this compound as a Building Block in Complex Organic Synthesis

| Type of Molecule Synthesized | Role of this compound | Key Reaction Type/Feature | Reference(s) |

| Benzylic Ketones | Radical acylating reagent | Benzylic C-H site-selective acylation | sciencechina.cnacs.org |

| Complex Organic Molecules | Building block, intermediate | Nucleophilic substitution, C-H functionalization | researchgate.netexlibrisgroup.comresearchgate.netsciencechina.cnacs.orgablesci.comumich.edu |

| 1,4-Dicarbonyl Compounds | Precursor | Radical process, nucleophilic attack on C≡N bond | dntb.gov.ua |

| Benzofused/Pyridofused Heteroaromatics | Building block | Condensation reactions | acs.org |

| Isoquinoline Derivatives | Reagent | Addition reactions | researchgate.net |

| Chiral Compounds | Starting material | Stereoselective reactions | ablesci.com |

Regioselective Protection Strategies in Glycochemistry

In the realm of glycochemistry, this compound has proven to be a valuable reagent for achieving regioselective protection of hydroxyl groups in carbohydrates and nucleosides dntb.gov.ua. The development of efficient protecting group strategies is paramount for glycan synthesis, and methods that facilitate regioselective installation are highly desirable dntb.gov.ua. This compound, when employed with a catalytic quantity of an amine base, demonstrates unique acylating properties that enable the regioselective protection of diol, triol, and tetrol stereostructures commonly found in glycopyranosides dntb.gov.ua.

Studies have indicated that this compound can selectively benzoylate the hydroxyl groups of the sugar moiety over the base portion in nucleosides nih.gov. This selective O-benzoylation proceeds effectively when using catalytic amounts of 4-dimethylaminopyridine (B28879) (DMAP) for both ribose and 2'-deoxyribose nucleosides nih.gov. The enhanced selectivity of this compound for O-benzoylation over N-benzoylation, compared to more reactive agents like benzoyl chloride or benzoic anhydride (B1165640), is attributed to its comparatively lower reactivity nih.gov. Furthermore, the choice of solvent, such as ionic liquids, can promote selectivity due to their high polarizability, which increases the nucleophilicity of hydroxyl groups relative to amino groups nih.gov. This compound has been successfully utilized to yield 2,3,6-protected d-galactose (B84031) building blocks from tetrols, applicable across various α- and β-, O- and S-glycoside substrates dntb.gov.ua.

Catalytic Applications

This compound is not only a building block but also participates in catalytic processes, either as a substrate or as a reagent that enables specific catalytic transformations. Its reactivity is harnessed in amine catalysis for regioselective benzoylation and in photoredox catalysis.

Amine Catalysis in Regioselective Benzoylation

This compound (BzCN) functions as an effective acylating agent in catalytic systems that utilize amine bases, thereby facilitating regioselective benzoylation, particularly within carbohydrate chemistry umich.eduresearchgate.netdntb.gov.uaacs.org. The presence of an amine catalyst, such as 4-dimethylaminopyridine (DMAP) or triethylamine, allows for the selective protection of hydroxyl groups in complex molecules like nucleosides and carbohydrates umich.edunih.govresearchgate.net. The utility of this compound in this context stems from its moderate reactivity, which permits selective O-benzoylation over N-benzoylation in nucleosides, a selectivity often superior to more reactive benzoylating agents such as benzoyl chloride or benzoic anhydride nih.gov.

The regioselectivity observed with this compound is significantly influenced by the "cyanide effect," which involves dual hydrogen bonding between the cyanide anion and hydroxyl groups. This interaction enhances the nucleophilicity of the hydroxyl oxygen, promoting faster and more selective acylation, even favoring sterically hindered or kinetically disfavored positions like axial hydroxyls at low temperatures researchgate.netdntb.gov.ua. This phenomenon has been exploited for the regioselective benzoylation of 1,2-trans-diols in carbohydrates, leading to the formation of protected building blocks for complex glycan structures and applications in saponin (B1150181) synthesis researchgate.netdntb.gov.uaacs.org. The employment of chiral amine catalysts further broadens the potential for stereocontrolled functionalization researchgate.netdntb.gov.ua.

Table 2: Amine Catalysis with this compound for Regioselective Benzoylation

| Substrate Class | Acylating Agent | Catalyst Type | Key Outcome | Reference(s) |

| Carbohydrates (Diols) | This compound | Amine (e.g., DMAP) | Regioselective benzoylation of 1,2-trans-diols | researchgate.netdntb.gov.uaacs.org |

| Nucleosides | This compound | DMAP | Selective O-benzoylation over N-benzoylation | nih.gov |

| Monosaccharides | This compound | Triethylamine | Regioselective benzoylation of axial C2-OH groups | umich.edu |

| Glycopyranosides (Tetrols) | This compound | Amine | Regioselective protection of hydroxyls | researchgate.netdntb.gov.ua |

Photoredox Catalysis

This compound has emerged as a significant reagent in photoredox catalysis, functioning as a versatile radical acylating agent for site-selective transformations researchgate.netexlibrisgroup.comresearchgate.netsciencechina.cnablesci.comsciengine.com. By harnessing visible-light photoredox catalysis, often in conjunction with strategies such as single electron transfer (SET) and hydrogen atom transfer (HAT), this compound facilitates direct benzylic C–H acylation reactions with high atom economy and functional group tolerance researchgate.netexlibrisgroup.comsciencechina.cn. These methods are typically conducted under mild, often metal-free conditions researchgate.netexlibrisgroup.comsciencechina.cn.

A notable application involves the development of this compound as a radical acylating reagent for benzylic site-selective acylation, enabling the preparation of diverse benzylic ketones researchgate.netsciencechina.cnablesci.com. This approach allows for the installation of acyl groups onto highly functionalized natural product-derived compounds with excellent site selectivity researchgate.netsciencechina.cn. Furthermore, this compound has been utilized in three-component acyltrifluoromethylation reactions of styrenes, a transformation that is typically challenging researchgate.netexlibrisgroup.comsciencechina.cn. Mechanistic investigations suggest that these reactions often proceed via a radical-radical cross-coupling pathway researchgate.netexlibrisgroup.comsciencechina.cn. The integration of N-heterocyclic carbene (NHC) catalysis with photoredox catalysis has also been employed to achieve direct and site-selective acylation of benzylic C–H bonds, providing access to benzyl (B1604629) aryl ketones researchgate.netablesci.com. Additionally, this compound has been used in gram-scale reactions employing flow chemistry, such as the synthesis of α-amino nitriles via SET and HAT processes involving electron donor–acceptor complexes acs.orgnih.gov.

Table 3: this compound in Photoredox Catalysis

| Reaction Type | This compound Role | Catalytic System | Key Outcome / Application | Reference(s) |

| Benzylic C–H Acylation | Radical acylating reagent | Visible-light photoredox catalysis | Site-selective synthesis of benzylic ketones | researchgate.netsciencechina.cnablesci.com |

| Acyltrifluoromethylation of Styrenes | Radical acylating reagent | Visible-light photoredox catalysis (SET/HAT) | Three-component synthesis | researchgate.netexlibrisgroup.comsciencechina.cn |

| Benzylic C–H Acylation | Radical acylating reagent | NHC + Photoredox catalysis | Synthesis of benzyl aryl ketones | researchgate.netablesci.com |

| Synthesis of α-amino nitriles | Reagent | Photoredox catalysis (SFMT reactor) | Gram-scale synthesis via EDA complex, SET/HAT | acs.orgnih.gov |

| Acyl Radical Generation | Source of acyl radicals | Visible-light photoredox catalysis | Mild reaction conditions for acyl radical chemistry | researchgate.net |

Compound Name List:

this compound

Emerging Research Directions and Future Outlook

Novel Catalytic Systems for Benzoyl Cyanide Reactions

The development of innovative catalysts is paramount for enhancing the efficiency and scope of reactions involving this compound, both in its synthesis and its application as a reagent. Research is moving beyond traditional methods to explore systems that offer milder reaction conditions, higher yields, and improved selectivity.

Recent advancements have seen the application of various catalytic strategies. For the cyanation of aroyl chlorides to produce this compound and its derivatives, high-throughput screening has identified not only conventional phase-transfer catalysts like cetyltrimethylammonium bromide (CTAB) but also novel applications for copper salts such as copper(II) bromide. researchgate.net These systems are crucial for large-scale synthesis, as demonstrated by a CTAB-catalyzed process that produced 560 kg of a this compound derivative. researchgate.net

Transition metal catalysis remains a fertile ground for innovation. Earth-abundant metals are gaining traction, with manganese pincer complexes showing promise in the activation of nitriles for C-C bond formation under mild, base-free conditions. researchgate.net Palladium-catalyzed reactions, a mainstay in cross-coupling, continue to be refined for cyanation reactions, utilizing various cyanide sources and tolerating a wide array of functional groups. rsc.org Ruthenium complexes are also emerging as effective catalysts for the oxidative cyanation of various substrates. beilstein-journals.org Asymmetric catalysis, which is critical for the pharmaceutical industry, is being advanced through chiral titanium complexes, such as BINOLAM-Ti(IV), for the enantioselective synthesis of O-benzoyl cyanohydrins from aldehydes and this compound. researchgate.net

Furthermore, photocatalysis represents a significant leap towards more sustainable chemical synthesis. The aerobic photooxidation of benzyl (B1604629) cyanide to this compound has been achieved using carbon tetrabromide as a catalyst under visible light, offering a greener alternative to classical oxidation methods. rsc.orgresearchgate.net

| Catalytic System | Reaction Type | Key Research Findings | Reference |

|---|---|---|---|

| Copper(II) Bromide (CuBr2) / CTAB | Cyanation of Aroyl Chlorides | Identified as a novel and effective catalyst for producing this compound derivatives; CTAB system was successfully scaled up. | researchgate.net |

| BINOLAM-Ti(IV) Complexes | Asymmetric Cyanohydrin Synthesis | Enables the asymmetric synthesis of O-benzoyl cyanohydrins from aldehydes and this compound. | researchgate.net |

| Carbon Tetrabromide (Photocatalysis) | Aerobic Photooxidation | Catalyzes the synthesis of this compound from benzyl cyanide using visible light and air. | rsc.org |

| Manganese-PNP Pincer Complex | Nitrile Activation / C-C Coupling | Activates alkyl nitriles for addition reactions under mild, base-free conditions, with mechanisms elucidated by DFT calculations. | researchgate.net |

| Ruthenium Complexes | Oxidative Cyanation | Demonstrates high activity in the oxidative cyanation of tertiary amines to form α-aminonitriles. | beilstein-journals.org |

Advanced Spectroscopic Probes and Methodologies

Understanding the intricate details of a chemical reaction is crucial for its optimization and the rational design of better catalysts. The future of mechanistic studies in this compound chemistry lies in the application of advanced spectroscopic techniques, particularly operando spectroscopy. This methodology combines in situ characterization of the catalyst and reacting species with simultaneous measurement of reaction performance (e.g., conversion and selectivity), providing a dynamic picture of the catalytic cycle as it happens. ethz.ch

Techniques such as X-ray Absorption Spectroscopy (XAS) are invaluable for probing the electronic structure and coordination environment of metal centers in catalysts during a reaction. researchgate.netyoutube.com This allows researchers to observe changes in the catalyst's oxidation state and structure, identifying the true active species which may only exist transiently. researchgate.net The combination of multiple techniques, such as concurrent XAS and infrared spectroscopy, can provide a more complete understanding by correlating changes in the metal catalyst with the behavior of organic functional groups in the reactants and products. ethz.chyoutube.com

In a unique application, this compound itself has been utilized as an advanced spectroscopic probe. In a technique known as time-resolved SHAPE (Selective 2'-hydroxyl Acylation Analyzed by Primer Extension), this compound serves as a fast-acting electrophile to probe the structure of RNA. idexlab.com Because of its rapid reaction and subsequent hydrolysis, it allows for "snapshots" of the RNA folding process on a one-second timescale, providing unprecedented single-nucleotide resolution of dynamic structural changes. idexlab.com This novel use underscores the potential for designing molecules like this compound not just as reactants, but as tools for probing complex biological systems.

| Methodology/Probe | Information Obtained | Relevance to this compound Chemistry | Reference |

|---|---|---|---|

| Operando Spectroscopy | Real-time correlation of catalyst structure with catalytic activity and selectivity. | Enables the identification of active catalytic species and the elucidation of reaction mechanisms in real-time for this compound synthesis and transformations. | ethz.ch |

| X-ray Absorption Spectroscopy (XAS) | Electronic and local geometric structure of the catalyst's active sites during reaction. | Tracks the oxidation state and coordination changes in metal catalysts used in cyanation and other this compound-related reactions. | researchgate.netyoutube.com |

| This compound in Time-Resolved SHAPE | High-resolution structural "snapshots" of RNA folding dynamics. | Demonstrates a novel application of this compound as a chemical probe for quantitative analysis of biological macromolecules. | idexlab.com |

| Temperature-Dependent NMR Spectroscopy | Mechanistic insights into catalyst-substrate interactions and intermediate species. | Used to investigate the cooperative activation of nitriles by metal complexes in reactions relevant to this compound chemistry. | researchgate.net |

Computational Design of this compound Mediated Transformations

Computational chemistry has become an indispensable tool in modern organic synthesis, evolving from a means of explaining experimental results to a powerful predictive engine for designing new reactions and catalysts. For transformations involving this compound, computational methods, particularly Density Functional Theory (DFT), are providing deep mechanistic insights that guide experimental efforts. rsc.org

Researchers now routinely use computational modeling to map out entire reaction pathways, calculating the energies of reactants, intermediates, transition states, and products. nih.gov This allows for the identification of the rate-determining step and provides a theoretical basis for a reaction's feasibility and selectivity. For instance, DFT calculations have been instrumental in elucidating the mechanism of manganese-catalyzed additions of nitriles, revealing how the catalyst activates the C-H bond adjacent to the nitrile group. researchgate.net Such studies can explain experimental observations, such as the inhibitory effect of water in certain systems, and guide the optimization of reaction conditions. researchgate.net

Beyond mechanistic elucidation, computational chemistry is moving towards the in silico design of catalysts. By modeling the interactions between a substrate, such as this compound, and a proposed catalyst, scientists can predict catalytic performance before ever entering the lab. This approach can screen libraries of potential catalysts, identify promising candidates, and suggest structural modifications to enhance activity or selectivity. This predictive power accelerates the discovery process, saving significant time and resources. As computational methods become more accurate and accessible, they will play an increasingly crucial role in the discovery of novel transformations mediated by this compound and the design of bespoke catalysts to carry them out.

| Computational Method | System/Reaction Studied | Key Mechanistic Insight or Design Goal | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Mn-PNP pincer complex catalyzed nitrile addition | Elucidated the cooperative activation mechanism of alkyl nitriles and rationalized the role of reaction components. | researchgate.net |

| DFT and Coupled-Cluster Methods (DLPNO-CCSD(T)) | Metal-free cyanomethylation of aryl alkynoates | Investigated plausible radical reaction mechanisms and identified the rate-determining step. | nih.gov |

| DFT Calculations | Chloride-induced C-CN bond cleavage | Proposed a detailed reaction mechanism based on the catalytic action of the chloride anion. | rsc.org |

常见问题

Q. Advanced

- GC-MS : Detects volatile HCN with a detection limit of ~0.1 ppm. Use headspace sampling to avoid matrix interference .

- Ion Chromatography (IC) : Quantifies CN⁻ in aqueous phases at sub-ppm levels. Pre-treat samples with NaOH to stabilize cyanide .

- Spectrophotometry : Employ the picrate method (λ = 520 nm) for rapid screening, though less sensitive than IC .

What are the optimal storage conditions to prevent this compound decomposition?

Q. Basic

- Material Compatibility : Store in soft steel or glass containers; avoid plastics prone to degradation .

- Incompatibilities : Isolate from acids, reducing agents, and oxidizers. Label containers with EUH032 warnings (“Contact with acids liberates toxic gas”) .

- Environmental Controls : Maintain airtight seals and store in cool (<25°C), dry environments to inhibit hydrolysis .

How does the dielectric constant of this compound influence its application in solvent-dependent reactions?

Advanced

this compound’s dielectric constant (ε = 18.3 at 20°C) positions it as a polar aprotic solvent. Applications include:

- Reaction Media : Enhances nucleophilic substitution rates in SN2 mechanisms compared to less polar solvents (e.g., toluene, ε = 2.4).

- Solvent Blending : Mix with benzyl alcohol (ε = 13.0) to modulate polarity for tailored solubility in organometallic syntheses .

What strategies are employed to isolate this compound from biological sources, such as arthropod secretions?

Q. Advanced

- Extraction : Use dichloromethane or ethyl acetate to isolate this compound from millipede secretions. Centrifuge to remove cellular debris .

- Chromatography : Apply reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purification. Confirm identity via NMR (δ ~4.3 ppm for CH2CN protons) .

What regulatory constraints impact the use of this compound in academic research?

Q. Basic

- DEA Compliance : As a List 1 Chemical (Code 8735), monitor acquisition and usage logs to comply with Controlled Substances Act requirements .

- IFRA Restrictions : Prohibited in fragrances due to cyanide release risks, but tolerated in natural extracts ≤0.1% concentration. Document natural source verification for regulatory audits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。